molecular formula C10H11N3O3S2 B11764616 N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide

Cat. No.: B11764616
M. Wt: 285.3 g/mol
InChI Key: SNNOXINNXYAOLO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its two primary structural components:

  • 1,3,4-Oxadiazole core : A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, substituted at the 2-position with a mercapto (-SH) group.
  • Sulfonamide side chain : An ethanesulfonamide group ($$ \text{CH}2\text{CH}2\text{SO}2\text{NH}2 $$) attached to the para position of a benzene ring, which is itself linked to the oxadiazole moiety.

The compound’s CAS registry number is 917561-81-0 , and its SMILES notation is $$ \text{CCS(=O)(NC1=CC=C(C2=NN=C(S)O2)C=C1)=O} $$. Key molecular properties are summarized below:

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{11}\text{N}{3}\text{O}{3}\text{S}_{2} $$
Molecular Weight 285.34 g/mol
Hydrogen Bond Donors 2 (NH and SH groups)
Hydrogen Bond Acceptors 6
Topological Polar Surface Area 123 Ų

The crystalline structure features planar oxadiazole and benzene rings, with the sulfonamide group adopting a conformation orthogonal to the aromatic systems to minimize steric strain.

Historical Context in Heterocyclic Chemistry

The 1,3,4-oxadiazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the early 20th century. Initial synthetic routes involved cyclization of diacylhydrazides, but advancements in the 1980s introduced more efficient methods using thiosemicarbazides and carbon disulfide. The incorporation of sulfonamides into heterocycles gained traction in the 1990s, driven by their role as bioisosteres for carboxylic acids in drug design.

This compound represents a modern iteration of this hybrid approach. Its development parallels breakthroughs in antiviral and antibacterial agents, where oxadiazole-sulfonamide hybrids have shown enhanced binding affinities to enzymatic targets. For example, the HIV drug raltegravir, which contains a 1,3,4-oxadiazole ring, underscores the pharmacological relevance of this heterocycle.

Significance of 1,3,4-Oxadiazole-Sulfonamide Hybrid Architectures

The fusion of 1,3,4-oxadiazoles with sulfonamides creates multifunctional molecules with tailored electronic and steric properties. Key advantages include:

  • Enhanced Bioavailability : The sulfonamide group improves solubility, while the oxadiazole ring confers metabolic stability.
  • Diverse Reactivity : The mercapto group enables thiol-disulfide exchange reactions, facilitating conjugation to biomolecules or polymers.
  • Applications in Drug Discovery : Hybrids inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases by coordinating to metal ions via the sulfonamide and oxadiazole groups.

Recent studies highlight their utility in:

  • Anticancer Agents : Oxadiazole-sulfonamide hybrids exhibit topoisomerase II inhibition.
  • Materials Science : Their planar structure and π-conjugation make them candidates for organic semiconductors.

Properties

Molecular Formula

C10H11N3O3S2

Molecular Weight

285.3 g/mol

IUPAC Name

N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C10H11N3O3S2/c1-2-18(14,15)13-8-5-3-7(4-6-8)9-11-12-10(17)16-9/h3-6,13H,2H2,1H3,(H,12,17)

InChI Key

SNNOXINNXYAOLO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Carbon Disulfide

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with carbon disulfide under alkaline conditions. For the target compound, 4-nitrobenzohydrazide serves as the starting material:

  • Formation of 4-Nitrobenzohydrazide :
    Methyl 4-nitrobenzoate reacts with hydrazine hydrate in ethanol under reflux, yielding 4-nitrobenzohydrazide.

    4-NO2C6H4CO2Me+NH2NH24-NO2C6H4CONHNH2+MeOH\text{4-NO}_2\text{C}_6\text{H}_4\text{CO}_2\text{Me} + \text{NH}_2\text{NH}_2 \rightarrow \text{4-NO}_2\text{C}_6\text{H}_4\text{CONHNH}_2 + \text{MeOH}
  • Cyclization to 2-(4-Nitrophenyl)-5-mercapto-1,3,4-oxadiazole :
    Treatment of 4-nitrobenzohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) facilitates cyclization. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular dehydration:

    4-NO2C6H4CONHNH2+CS2KOH4-NO2C6H4C=N-NH-C(S)SHOxadiazole formation\text{4-NO}_2\text{C}_6\text{H}_4\text{CONHNH}_2 + \text{CS}_2 \xrightarrow{\text{KOH}} \text{4-NO}_2\text{C}_6\text{H}_4\text{C}=\text{N-NH-C(S)SH} \rightarrow \text{Oxadiazole formation}

    Typical Conditions :

    • Solvent: Ethanol or DMF

    • Temperature: 80–100°C

    • Yield: 60–75%

Reduction of the Nitro Group to an Amine

The nitro group at the para position of the phenyl ring is reduced to an amine, enabling subsequent sulfonamidation. Catalytic hydrogenation is the method of choice due to its efficiency and selectivity:

  • Catalytic Hydrogenation :

    2-(4-Nitrophenyl)-5-mercapto-1,3,4-oxadiazoleH2,Pd/CEtOH2-(4-Aminophenyl)-5-mercapto-1,3,4-oxadiazole\text{2-(4-Nitrophenyl)-5-mercapto-1,3,4-oxadiazole} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{2-(4-Aminophenyl)-5-mercapto-1,3,4-oxadiazole}

    Conditions :

    • Pressure: 1–3 atm H₂

    • Catalyst: 10% Pd/C

    • Yield: 85–90%

Alternative reductants (e.g., Fe/HCl) may introduce impurities, necessitating purification steps.

Sulfonamidation with Ethanesulfonyl Chloride

The final step involves coupling the amine with ethanesulfonyl chloride to form the sulfonamide bond:

  • Reaction Mechanism :
    The amine nucleophile attacks the electrophilic sulfur in ethanesulfonyl chloride, followed by deprotonation to form the sulfonamide:

    2-(4-Aminophenyl)-5-mercapto-1,3,4-oxadiazole+C2H5SO2ClBaseN-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide\text{2-(4-Aminophenyl)-5-mercapto-1,3,4-oxadiazole} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{this compound}
  • Optimized Conditions :

    • Base: Triethylamine (Et₃N) or pyridine

    • Solvent: Dichloromethane (DCM) or THF

    • Temperature: 0°C to room temperature

    • Yield: 70–80%

Critical Considerations :

  • Strict stoichiometric control to avoid over-sulfonation.

  • Exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

Alternative Synthetic Routes

Direct Functionalization of Preformed Sulfonamides

An alternative strategy involves synthesizing the sulfonamide prior to oxadiazole formation. For example, 4-ethanesulfonamidobenzoic acid could be converted to its hydrazide derivative and cyclized. However, this approach risks decomposition of the sulfonamide under harsh cyclization conditions (e.g., strong bases or elevated temperatures).

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could theoretically introduce the oxadiazole or sulfonamide groups. However, the mercapto group’s reactivity may necessitate protective strategies (e.g., S-tritylation), complicating the synthesis.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Nitro Reduction Route High selectivity; scalableRequires hydrogenation equipment60–80%
Direct Sulfonamidation Simplified purificationLimited by substrate stability50–65%
Metal-Catalyzed Modular for diverse analogsCostly catalysts; multiple steps40–60%

Mechanistic and Practical Challenges

  • Oxadiazole Stability : The mercapto group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.

  • Sulfonamide Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, requiring pH-controlled environments.

  • Byproduct Formation : Over-reduction of the nitro group or incomplete cyclization may generate impurities, demanding rigorous chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight* Therapeutic Area Notable Properties
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide (Target) 1,3,4-Oxadiazole -SH (Mercapto), ethanesulfonamide ~309.3 g/mol Hypothesized: Oncology Potential thiol-mediated interactions, moderate solubility
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) Pyrazole 4-Chlorobenzyl, trifluoromethyl ~567.9 g/mol Breast cancer (Antitumor, radio-sensitizer) High lipophilicity, enhanced cell permeability
N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide (Patent Example) Pyrrolo[2,3-c]pyridine 2,4-Difluorophenoxy, methyl-pyrrolopyridine ~443.4 g/mol Cancer (Broad spectrum) Aromatic bulk for kinase inhibition, improved target binding

*Calculated based on structural formulas.

Key Findings:

Structural Impact on Lipophilicity: Compound 6b (pyrazole core with chlorobenzyl/trifluoromethyl groups) exhibits higher lipophilicity (LogP ~4.2 estimated), favoring membrane penetration and radio-sensitizing effects in breast cancer .

Therapeutic Mechanisms :

  • The pyrrolopyridine-based compound in leverages its bulky aromatic system for kinase inhibition, a common cancer target .
  • The target compound’s mercapto group could enable redox modulation or covalent binding to cysteine residues in oncogenic proteins, a mechanism less evident in fluorinated or chlorinated analogs.

Synthetic Feasibility :

  • Compound 6b was synthesized via alkylation of a pyrazole intermediate with chlorobenzyl bromide . A similar route may apply to the target compound, substituting benzyl bromide with a mercapto-oxadiazole precursor.

Research Implications and Gaps

  • Activity Data Needed : While structural analogs highlight oncology applications, specific data on the target compound’s efficacy, toxicity, and pharmacokinetics are absent in the provided evidence.

Biological Activity

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide is a compound belonging to the class of 1,3,4-oxadiazoles, characterized by its unique mercapto group which imparts significant biological activity. This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C₉H₉N₃O₃S₂
  • Molecular Weight : 267.33 g/mol
  • CAS Number : 436095-78-2

Structure

The compound's structure features a phenyl ring substituted with a 5-mercapto-1,3,4-oxadiazole moiety and an ethanesulfonamide group. This specific arrangement enhances its solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. It has been shown to inhibit the growth of various bacterial strains and viruses, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties through its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions .

The mechanism of action involves binding to specific molecular targets within cells. For instance, it may interact with enzymes involved in inflammatory pathways or microbial metabolism. The presence of the thiol group allows for redox reactions that can influence cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamideSimilar oxadiazole coreAntimicrobial
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenolLacks sulfonamide groupAntioxidant

This compound is distinct from other oxadiazole derivatives due to its specific substitution pattern that enhances its biological activity compared to similar compounds .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Research

In vitro assays demonstrated that this compound effectively reduced the expression of inflammatory cytokines in activated macrophages. This suggests its potential application in managing chronic inflammatory diseases .

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